1-[2-(n-Propylthio)phenyl]ethanol
Description
1-[2-(n-Propylthio)phenyl]ethanol is a sulfur-containing aromatic alcohol with the molecular formula C₁₁H₁₆OS. Its structure features a phenyl ring substituted at the ortho position with an n-propylthio (–S–CH₂CH₂CH₃) group and an ethanol (–CH₂CH₂OH) moiety. This compound is of interest in asymmetric synthesis, pharmaceuticals, and agrochemicals due to the electronic and steric effects imparted by the sulfur-containing substituent . The propylthio group combines lipophilicity with moderate electron-donating properties, influencing reactivity in catalytic processes and molecular interactions.
Properties
IUPAC Name |
1-(2-propylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOOIHMWABOPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(n-Propylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophenol with n-propyl magnesium bromide, followed by the addition of ethylene oxide. This reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of 1-[2-(n-Propylthio)phenyl]ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(n-Propylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 1-[2-(n-Propylthio)phenyl]ethanol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
1-[2-(n-Propylthio)phenyl]ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including:
- Oxidation : Converting the alcohol to a ketone or aldehyde.
- Reduction : Further reduction to form alkanes.
- Substitution Reactions : Electrophilic aromatic substitutions can yield nitrated or halogenated derivatives.
Biology
The compound has been investigated for its potential biological activities, particularly regarding its interactions with biomolecules. Some key areas of interest include:
- Antimicrobial Activity : Studies have shown that compounds similar to 1-[2-(n-Propylthio)phenyl]ethanol exhibit significant antimicrobial properties against various bacterial strains.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Moderate | Strong |
| 1-[2-(methylthio)phenyl]ethanol | Weak | Moderate |
- Anti-inflammatory Effects : In vitro assays indicate that this compound may inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Medicine
The pharmacological properties of 1-[2-(n-Propylthio)phenyl]ethanol are being explored for potential therapeutic applications. Research indicates it may affect pathways related to inflammation and oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-[2-(n-Propylthio)phenyl]ethanol against multiple bacterial strains. At concentrations of 100 µg/mL, the compound demonstrated a zone of inhibition greater than that of standard antibiotics like penicillin.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving macrophages treated with lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent in managing inflammatory responses.
Mechanism of Action
The mechanism of action of 1-[2-(n-Propylthio)phenyl]ethanol involves its interaction with various molecular targets. The propylthio group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between 1-[2-(n-Propylthio)phenyl]ethanol and its analogs:
Detailed Analysis of Substituent Effects
Electronic and Steric Influences
- Propylthio Group (Target Compound) : The –S–CH₂CH₂CH₃ group provides moderate electron donation via the alkyl chain while the sulfur atom can participate in hydrogen bonding or dipole interactions. This enhances solubility in polar aprotic solvents and stabilizes transition states in catalytic reactions .
- Fluorine (1-(2-Fluorophenyl)ethanol): The –F group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This increases reactivity toward electrophilic substitution but decreases nucleophilic activity compared to sulfur analogs .
- Methyl Group (1-(2-Methylphenyl)ethanol): The –CH₃ group is electron-donating, increasing ring electron density. This favors electrophilic aromatic substitution but offers less steric hindrance than bulkier substituents like propylthio .
- Nitro Group (1-(2-Nitrophenyl)ethanol): The –NO₂ group is strongly electron-withdrawing and meta-directing, making the compound acidic (pKa ~8–10).
Biological Activity
1-[2-(n-Propylthio)phenyl]ethanol is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a phenyl ring with a propylthio substituent and an ethanol functional group, may interact with various biological systems, influencing cellular mechanisms and exhibiting pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
1-[2-(n-Propylthio)phenyl]ethanol can be synthesized through various methods, typically involving the reduction of corresponding aldehydes or ketones. The presence of the propylthio group contributes to its hydrophobic character, which may influence its interaction with biological membranes.
The biological activity of 1-[2-(n-Propylthio)phenyl]ethanol is hypothesized to involve several mechanisms:
- Membrane Interaction : Similar to other aromatic alcohols, this compound may insert into lipid bilayers, disrupting membrane integrity and influencing fluidity. This disruption can lead to altered membrane protein functions and cellular signaling pathways .
- Enzyme Modulation : The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The unique structural features provided by the propylthio and ethanol groups are likely to affect binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds similar to 1-[2-(n-Propylthio)phenyl]ethanol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown bacteriostatic effects against various bacterial strains . The insertion of these compounds into bacterial membranes disrupts their structure, leading to increased permeability and cell death.
Antioxidant Properties
The antioxidant potential of 1-[2-(n-Propylthio)phenyl]ethanol has been explored in some studies. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to numerous diseases. The ability of this compound to scavenge free radicals could be beneficial in therapeutic applications aimed at combating oxidative damage.
Comparative Analysis
To better understand the unique properties of 1-[2-(n-Propylthio)phenyl]ethanol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| 1-[2-(n-Butylthio)phenyl]ethanol | Similar structure with a butyl group | Antimicrobial activity |
| 1-[2-(Phenylthio)phenyl]ethanol | Contains a phenylthio group | Antioxidant properties |
| 2-Phenylethanol | Simple phenolic alcohol | Bacteriostatic activity |
The differences in side chains (propyl vs. butyl or phenyl) significantly influence the biological activities exhibited by these compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Bacteriostatic Effects : Research demonstrated that 2-phenylethanol derivatives significantly affect bacterial membrane structures, correlating their partitioning behavior with bacteriostatic activity .
- Antioxidant Activity : Ethanol extracts from fungi containing phenolic compounds have shown promising antioxidant capabilities, suggesting that similar structures could also exhibit such properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
